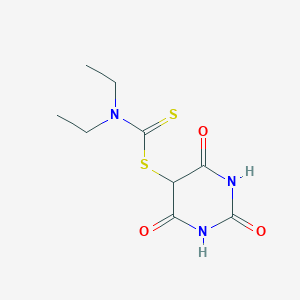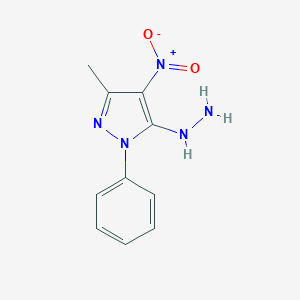![molecular formula C9H8N2O2 B232434 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is also known as 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine or MPPD. It has a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol.
Wirkmechanismus
The mechanism of action of 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione is not well understood. However, it is believed that this molecule may exert its antibacterial and antifungal effects by inhibiting the synthesis of nucleic acids. It has also been suggested that this molecule may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. It has also been shown to exhibit anticancer activity against various cancer cell lines. Additionally, this molecule has been shown to be a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione in lab experiments is its relatively simple synthesis method and high yield. Additionally, this molecule has been shown to exhibit various biological activities, making it a versatile compound for scientific research. However, one limitation of using this molecule is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions related to 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione. One potential direction is to further investigate its antibacterial and antifungal properties and explore its potential use as a new class of antibiotics or antifungal agents. Additionally, further research could be conducted to investigate its potential use as a photosensitizer in photodynamic therapy. Another potential direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Finally, future research could be conducted to investigate the potential use of this molecule in the development of new anticancer agents.
Synthesemethoden
The synthesis of 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione involves the reaction of 3-methyluracil and maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction to yield the desired compound. This method is relatively simple, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. This molecule has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
Produktname |
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
3-methylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(12)10-7-4-2-3-5-11(7)9(6)13/h2-6H,1H3 |
InChI-Schlüssel |
BZPOYQDDCPEVOZ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N=C2C=CC=CN2C1=O |
Kanonische SMILES |
CC1C(=O)N=C2C=CC=CN2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)

![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)








